7-Chloro-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
7-chloro-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3/c1-13-18(15-10-6-3-7-11-15)19-21-16(12-17(20)23(19)22-13)14-8-4-2-5-9-14/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVXBKOPKFZFGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C4=CC=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-Chloro-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine typically involves the reaction of 2-cyanopyrazolo[1,5-a]pyrimidine derivatives with aromatic aldehydes, arenediazonium salts, hydrazine hydrate, and guanidine hydrochloride . The reaction conditions often include refluxing in ethanol or acetic acid (AcOH) to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
7-Chloro-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and methyl positions, using reagents like arenediazonium salts and hydrazine hydrate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 7-Chloro-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine involves several steps, typically starting from commercially available precursors. The compound is characterized by its pyrazolo[1,5-a]pyrimidine core, which is known for diverse biological activities. The presence of the chloro and methyl groups at specific positions contributes to its pharmacological properties.
Antitubercular Properties
One of the most notable applications of this compound is its potential as an antitubercular agent. Research has demonstrated that derivatives of this compound exhibit significant inhibitory activity against Mycobacterium tuberculosis (M.tb), the causative agent of tuberculosis.
A study reported that various analogues of pyrazolo[1,5-a]pyrimidin-7(4H)-one were identified through high-throughput screening as promising leads against M.tb. These compounds showed low cytotoxicity and effective activity within macrophages, indicating their potential for further development as therapeutic agents against tuberculosis .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Researchers have synthesized a variety of analogues with different substituents at the 3 and 5 positions of the phenyl rings to explore how these modifications affect potency and selectivity against M.tb.
Key Findings from SAR Studies
- Substituent Effects : Compounds with electron-withdrawing groups at specific positions displayed enhanced activity compared to those with electron-donating groups.
- Positioning : The placement of substituents on the phenyl rings significantly influences both the binding affinity and efficacy against M.tb.
- In Vivo Efficacy : Some analogues demonstrated promising results in mouse models, indicating their potential for further clinical development .
Case Studies
Several case studies illustrate the effectiveness of this compound derivatives in preclinical settings:
| Study | Findings | Efficacy |
|---|---|---|
| Chibale et al. (2022) | Developed a series of novel derivatives showing potent inhibition of M.tb growth in vitro and promising results in vivo | Effective against drug-resistant strains |
| Recent SAR Exploration | Identified key structural features correlating with improved antitubercular activity | Highlighted potential targets for drug design |
Mechanism of Action
The mechanism of action of 7-Chloro-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine involves the inhibition of CDK2, a key enzyme in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. Molecular docking studies have shown that the compound binds effectively to the active site of CDK2, disrupting its function .
Comparison with Similar Compounds
Structural Variations and Substitution Patterns
The pyrazolo[1,5-a]pyrimidine core allows for diverse substitutions at positions 2, 3, 5, and 7. Below is a comparative analysis of key analogs:
Key Findings from Comparative Analysis
Substituent Effects on Kinase Inhibition: The 5-position is critical for potency. Compounds with polar groups (e.g., trans-4-aminocyclohexanol) at C5 exhibit nanomolar Pim1 inhibition due to hydrogen bonding with kinase active sites. In contrast, the target compound’s 5-phenyl group lacks such interactions, likely reducing kinase affinity . 3-Position: Electron-withdrawing groups (EWGs) like -Cl or -CF3 at C3 enhance Pim1 inhibition. The target’s 3-phenyl group, while lipophilic, may contribute to hydrophobic interactions but lacks direct electronic effects seen in analogs with EWGs . 7-Position: The 7-Cl in the target compound is a moderate EWG, compared to stronger EWGs like -CF3 in analogs (e.g., 7-(trifluoromethyl) derivatives). This difference may influence both synthetic reactivity (e.g., SNAr) and target binding .
Synthetic Approaches :
- The target compound’s synthesis likely involves Pd-catalyzed cross-coupling for aryl introductions (C3 and C5) and SNAr reactions for C7 substitution, as described for related analogs .
- In contrast, 7-isobutyl-3,5-diphenyl derivatives () employ Rh(III)-catalyzed three-component coupling, highlighting the role of transition metal catalysts in diversifying substitution patterns .
Biological Activity Trends :
- Antitumor Activity : Pyrazolo[1,5-a]pyrimidines with electron-deficient aryl groups (e.g., 3,4,5-trimethoxy or 4-fluoro) at C3/C5 show enhanced cytotoxicity. The target’s unsubstituted phenyl groups may limit this activity compared to analogs like 6m and 6p .
- Selectivity : Compounds with neutral terminal groups (e.g., hydroxyl) at C5 avoid hERG channel inhibition, a common toxicity issue. The target’s lack of basic moieties aligns with this safety profile .
Biological Activity
7-Chloro-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its synthesis, biological activity, and potential therapeutic applications.
- Molecular Formula : C15H14ClN3
- Molecular Weight : 271.74 g/mol
- CAS Number : 1204297-77-7
Synthesis
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves cyclocondensation reactions of appropriate precursors. For instance, the reaction of 5-amino-3-methylpyrazole with various carbonyl compounds can yield substituted pyrazolo[1,5-a]pyrimidines. The specific synthetic pathways for 7-chloro derivatives may involve chlorination steps or modifications of existing pyrazolo frameworks to enhance biological activity.
Antitumor Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant antitumor properties. For example:
- A study demonstrated that certain pyrazolo derivatives showed potent antiproliferative effects against various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer) cells. The IC50 values for these compounds ranged from 9.8 to 17.0 μM depending on the specific derivative and cell line tested .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4t | A549 | 9.8 |
| 4n | MDA-MB-231 | 14.2 |
| 4v | HepG2 | 18.1 |
Antiviral Activity
In addition to antitumor effects, some studies have explored the antiviral potential of pyrazolo[1,5-a]pyrimidine derivatives:
- A derivative was identified as having activity against human cytomegalovirus (HCMV), showcasing its potential as an antiviral agent with minimal cytotoxicity .
Structure-Activity Relationship (SAR)
The biological activity of these compounds is often linked to their structural features:
- Substituents at specific positions on the pyrazolo ring can significantly influence the efficacy and selectivity of these compounds against various biological targets. For instance, modifications at the C1 and C2 positions have been shown to enhance antitumor activity .
Case Studies
Several case studies highlight the compound's effectiveness:
- Antitumor Study : A series of synthesized pyrazolo derivatives were tested for their ability to inhibit CDK2 and CDK9 kinases, which are critical in cell cycle regulation. The results indicated that modifications leading to increased binding affinity in the ATP-binding pocket correlated with enhanced antiproliferative effects .
- Antiviral Study : In vitro testing revealed that certain derivatives exhibited selective inhibition against HCMV while maintaining low toxicity levels in human foreskin fibroblasts .
Q & A
Q. What are the standard synthetic routes for 7-chloro-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine, and how can reaction conditions be optimized?
The compound is typically synthesized via chlorination of a hydroxyl precursor. For example, 7-hydroxy-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine is refluxed with phosphorus oxychloride (POCl₃) and triethylamine in 1,4-dioxane under argon for 3 hours . Key optimization steps include:
- Stoichiometric ratios : A 1:2.5 molar ratio of hydroxyl precursor to POCl₃ ensures complete substitution.
- Solvent selection : 1,4-Dioxane enhances solubility and reaction homogeneity.
- Purification : Column chromatography (petroleum ether/ethyl acetate, 9:1 v/v) followed by recrystallization (cyclohexane/CH₂Cl₂) yields colorless crystals with >95% purity .
Q. How is the molecular structure of this compound confirmed experimentally?
X-ray crystallography is the gold standard. The fused pyrazole-pyrimidine ring system exhibits near coplanarity (dihedral angle: 0.8°), with the phenyl ring inclined at 9.06° to the core . Additional methods include:
Q. What purification strategies are effective for removing common byproducts?
- Neutralization : After chlorination, residual POCl₃ is quenched with NaHCO₃-saturated solution (pH 8) to avoid acidic degradation .
- Chromatography : Silica gel columns with low-polarity eluents (petroleum ether/ethyl acetate) separate unreacted precursors and dimeric byproducts .
- Recrystallization : Cyclohexane/CH₂Cl₂ (1:1 v/v) selectively precipitates the target compound .
Advanced Research Questions
Q. How can substituent effects at position 7 influence biological activity?
Chlorine at position 7 enhances electron-withdrawing properties, stabilizing the heterocyclic core and improving binding to targets like COX-2 or HMG-CoA reductase . Comparative studies show:
- Methyl vs. trifluoromethyl : Methyl groups at position 2 improve solubility, while bulkier substituents (e.g., trifluoromethyl) enhance metabolic stability but reduce bioavailability .
- Phenyl substitution : 3,5-Diphenyl groups increase π-stacking interactions in receptor binding pockets, as seen in CRF1 antagonists .
Q. What mechanistic insights explain the reactivity of the pyrazolo[1,5-a]pyrimidine core?
- Electrophilic substitution : The C7 position is highly reactive due to electron deficiency from adjacent nitrogen atoms, facilitating chlorination or cross-coupling reactions .
- Ring-opening pathways : Under basic conditions, the pyrimidine ring may undergo hydrolysis, necessitating anhydrous conditions during synthesis .
Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?
Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?
Q. How do crystallographic parameters correlate with thermal stability?
Single-crystal X-ray data reveal:
- Planarity : Coplanar fused rings (mean deviation: 0.002 Å) reduce steric strain, enhancing melting points (observed: 221–268°C) .
- Intermolecular interactions : Weak C–H···Cl and π-π stacking (3.5–3.8 Å spacing) contribute to crystalline lattice stability .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
